![molecular formula C16H17N3O3S B5504201 2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

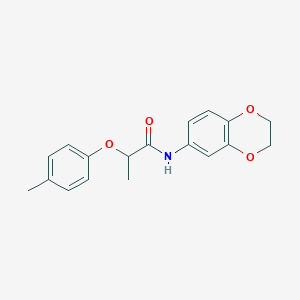

2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of thiazole and oxazolidinone derivatives have been a significant area of interest in medicinal chemistry due to their diverse biological activities. Thiazole, a heterocyclic compound containing both sulfur and nitrogen, is known for its importance in various pharmaceuticals. Oxazolidinones, characterized by a five-membered ring containing oxygen and nitrogen, are similarly significant, especially in antibiotic research. The compound "2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide" integrates these functional groups, suggesting a potential for biological activity.

Synthesis Analysis

Synthesis of related thiazole and oxazolidinone derivatives often involves cyclization reactions, condensation, and the functionalization of existing structures to introduce new substituents. For instance, derivatives of thiazole and oxazolidinone have been synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solutions at room temperature, showcasing a method that could be adapted for synthesizing the requested compound (Mohamed, 2021).

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches

Research efforts have focused on synthesizing and characterizing compounds with structures similar to 2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide. For example, studies on the synthesis of oxazolidin-2-ylidenes and their reactions to form various products demonstrate the versatility of oxazolidine derivatives in synthetic chemistry. These compounds were generated by thermolysis and were found to react with phenols and isocyanates to produce a range of products, including spiro-fused hydantoins and 2-oxazolines, highlighting the compound's utility in synthesizing heterocyclic structures Couture & Warkentin, 1997.

Regioselective and Stereospecific Synthesis

Another significant research area involves the regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones, a class to which the compound belongs. Through intramolecular ring opening of aziridines, researchers have developed methods for the efficient synthesis of oxazolidinones, demonstrating the compound's relevance in producing pharmacologically active agents, including antibiotics like linezolid Morán-Ramallal et al., 2008.

Potential Applications

- Antibacterial Agents: The structural motif of this compound is relevant in the design of antibacterial agents. For instance, novel benzoxazinyl-oxazolidinones with modifications to improve antibacterial properties have been synthesized and evaluated against resistant Gram-positive bacteria. These studies indicate the potential of oxazolidinone derivatives as promising antibacterial agents Guo et al., 2013.

Molecular Interactions and Docking Studies

- Molecular Docking Studies: The chemical compound's framework has also been explored in molecular docking studies to understand its interactions at the molecular level. For example, receptor-based chemosensor designs incorporating the benzothiazole unit have been studied for their selective sensing capabilities for metal ions, complemented by molecular docking to elucidate the nature of interactions, demonstrating the compound's application in developing selective sensors Wagh et al., 2015.

properties

IUPAC Name |

2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-15(17-6-7-19-8-9-22-16(19)21)13-11-23-14(18-13)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGREWBROLXCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCNC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)

![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)

![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)

![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)

![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)